molecular formula C14H21Cl2N B14004687 4-tert-butyl-N,N-bis(2-chloroethyl)aniline CAS No. 64977-11-3

4-tert-butyl-N,N-bis(2-chloroethyl)aniline

Cat. No.: B14004687
CAS No.: 64977-11-3
M. Wt: 274.2 g/mol
InChI Key: KWUGJGDAMLKTDL-UHFFFAOYSA-N
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Description

4-tert-Butyl-N,N-bis(2-chloroethyl)aniline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group attached to the benzene ring and two chloroethyl groups attached to the nitrogen atom. This compound is of interest due to its potential use in organic synthesis and its reactivity with various reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline typically involves the reaction of 4-tert-butylaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-tert-Butyl-N,N-bis(2-chloroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline involves its interaction with molecular targets through its chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline is unique due to the combination of its tert-butyl and chloroethyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

64977-11-3

Molecular Formula

C14H21Cl2N

Molecular Weight

274.2 g/mol

IUPAC Name

4-tert-butyl-N,N-bis(2-chloroethyl)aniline

InChI

InChI=1S/C14H21Cl2N/c1-14(2,3)12-4-6-13(7-5-12)17(10-8-15)11-9-16/h4-7H,8-11H2,1-3H3

InChI Key

KWUGJGDAMLKTDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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